molecular formula C9H11NO4S2 B15054931 1-(2-Methoxyethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

1-(2-Methoxyethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No.: B15054931
M. Wt: 261.3 g/mol
InChI Key: VDVRGLKVHINYKH-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide typically involves the reaction of thieno[3,2-c][1,2]thiazine derivatives with methoxyethylating agents under controlled conditions. One common method involves the use of 2-methoxyethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Methoxyethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Phenoxyethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
  • 1-(2-Ethoxyethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Uniqueness

1-(2-Methoxyethyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is unique due to its methoxyethyl group, which imparts distinct chemical properties such as increased solubility and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H11NO4S2

Molecular Weight

261.3 g/mol

IUPAC Name

1-(2-methoxyethyl)-2,2-dioxothieno[3,2-c]thiazin-4-one

InChI

InChI=1S/C9H11NO4S2/c1-14-4-3-10-7-2-5-15-9(7)8(11)6-16(10,12)13/h2,5H,3-4,6H2,1H3

InChI Key

VDVRGLKVHINYKH-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=C(C(=O)CS1(=O)=O)SC=C2

Origin of Product

United States

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